![molecular formula C20H25N3O3 B3911099 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine](/img/structure/B3911099.png)
4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine
Overview
Description
4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine, also known as TBN-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBN-1 is a piperazine derivative that has been synthesized through a multi-step process involving the condensation of 2,4,6-trimethoxybenzaldehyde and 4-phenylpiperazine.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties. In addition, 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine for lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine include its limited solubility in water and its high cost.
Future Directions
There are several future directions for the research and development of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine. First, further studies are needed to fully understand the mechanism of action of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine. Second, more studies are needed to investigate the potential therapeutic applications of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine, including its use in the treatment of inflammatory diseases such as arthritis. Third, more studies are needed to optimize the synthesis method of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine to increase its yield and reduce its cost. Finally, more studies are needed to develop new analogs of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine with improved pharmacological properties.
Scientific Research Applications
4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-N-(4-phenylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-17-13-19(25-2)18(20(14-17)26-3)15-21-23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRMNKNWRBAWJD-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperazin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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